Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)-
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Overview
Description
Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- is a heterocyclic compound that belongs to the class of imidazo-oxazoles This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to an oxazole ring
Preparation Methods
The synthesis of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate imidazole and oxazole precursors.
Propenyloxy Methylation: The propenyloxy methyl group is introduced at the 2-position through alkylation reactions using propenyloxy methyl halides in the presence of a base.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused imidazo-oxazole structure. This is typically achieved through heating or using catalysts to promote the cyclization reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The propenyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems or fused heterocycles.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, bases, and solvents such as dichloromethane or ethanol. Major products formed from these reactions include amino derivatives, substituted imidazo-oxazoles, and fused heterocyclic compounds.
Scientific Research Applications
Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitubercular effects. The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- can be compared with similar compounds such as:
Imidazo(2,1-b)thiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring and exhibit similar antimicrobial activity.
Imidazo(2,1-b)oxazines: These compounds have an additional nitrogen atom in the oxazole ring and are known for their antitubercular activity.
Imidazo(2,1-b)thiadiazoles: These compounds contain a thiadiazole ring fused to the imidazole ring and have shown potential as anticancer and antimicrobial agents.
The uniqueness of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- lies in its specific substitution pattern and the presence of the propenyloxy methyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
127692-20-0 |
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Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
6-nitro-2-(prop-2-enoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C9H11N3O4/c1-2-3-15-6-7-4-11-5-8(12(13)14)10-9(11)16-7/h2,5,7H,1,3-4,6H2 |
InChI Key |
JDIQKEYNOXNIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
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